molecular formula C12H13NO3 B3108156 methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate CAS No. 1638765-21-5

methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Cat. No.: B3108156
CAS No.: 1638765-21-5
M. Wt: 219.24 g/mol
InChI Key: MCCNOZMFPKXJPI-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS: 1638765-21-5) is an indole derivative with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.2 g/mol . Its structure features:

  • A methyl ester group at position 4.
  • 3,3-Dimethyl substitution on the indoline ring.
  • A 2-oxo group contributing to the lactam-like ring system. Its physicochemical properties, such as moderate hydrophobicity (logP ~2.5 estimated), are influenced by the dimethyl and ester groups .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,3-dimethyl-2-oxo-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-12(2)8-5-4-7(10(14)16-3)6-9(8)13-11(12)15/h4-6H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCNOZMFPKXJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)C(=O)OC)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144664
Record name 1H-Indole-6-carboxylic acid, 2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638765-21-5
Record name 1H-Indole-6-carboxylic acid, 2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638765-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-6-carboxylic acid, 2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. For this specific compound, the starting materials are 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole and methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 3

a) Methyl (3E)-3-[Methoxy(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS: 1168152-07-5)
  • Molecular formula: C₁₉H₁₅NO₅, MW: 341.3 g/mol .
  • Key differences : Replaces the 3,3-dimethyl group with a methoxy-phenylmethylene substituent.
  • Impact : Increased molecular weight (+122.1 g/mol) and lipophilicity (logP ~3.8), enhancing membrane permeability but reducing aqueous solubility .
b) Impurity-2 of Nintedanib Esylate (Methyl (3Z)-3-[methoxy(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate)
  • Molecular formula: C₁₈H₁₅NO₄, MW: 309.3 g/mol .
  • Key differences : Features a methoxy-phenylmethylene group instead of dimethyl substitution.
  • Impact : The conjugated double bond system may enhance UV absorbance, making it detectable in HPLC analyses .

Halogenated Derivatives

Methyl 4-Bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS: 1638768-53-2)
  • Molecular formula: C₁₀H₈BrNO₃, MW: 270.08 g/mol .
  • Key differences : Bromine atom at position 4 replaces the 3,3-dimethyl groups.
  • Impact : Bromine’s electronegativity and steric bulk increase reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .

Complex Pharmaceutical Derivatives: Nintedanib Esylate

  • Molecular formula : C₃₁H₃₃N₅O₄·C₂H₆O₃S, MW : 649.76 g/mol .
  • Key differences: Incorporates a piperazinyl-acetamido-phenylamino substituent and an ethanesulfonate salt.
  • Impact : The extended structure enables multi-target kinase inhibition (VEGFR, FGFR, PDGFR), making it clinically effective in idiopathic pulmonary fibrosis .

Solubility and Lipophilicity

Compound logP (Estimated) Aqueous Solubility (mg/mL)
Target compound 2.5 ~0.1 (low)
Methoxy-phenylmethylene analog 3.8 ~0.05 (very low)
4-Bromo derivative 2.8 ~0.2 (moderate)
Nintedanib Esylate 4.1 <0.01 (poor)

Key Insight : Bulkier substituents (e.g., methoxy-phenyl) reduce solubility but improve lipid bilayer penetration.

Biological Activity

Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (MDM) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with MDM, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C12_{12}H13_{13}N O3_3
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 1160293-22-0

MDM is characterized by its indole structure, which is known for a variety of biological activities. The presence of the methyl and carbonyl groups enhances its reactivity and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MDM. In vitro tests have shown that MDM exhibits significant activity against various strains of bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.0048 mg/mL

These findings suggest that MDM could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

MDM has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes.

Compound IC50_{50} (μM) Effect
MDM28.39COX-1 inhibition
MDM23.8COX-2 inhibition
Celecoxib0.04Standard reference

The IC50_{50} values demonstrate that MDM possesses comparable anti-inflammatory activity to established drugs like celecoxib, suggesting its potential use in treating inflammatory diseases .

Neuroprotective Properties

Emerging research points to the neuroprotective effects of MDM, particularly in models of neurodegenerative diseases. Experimental studies have shown that MDM can reduce oxidative stress and neuronal apoptosis, which are critical factors in conditions such as Alzheimer's disease.

Case Studies

  • Study on Inflammatory Models : In a study involving carrageenan-induced paw edema in rats, MDM demonstrated significant reduction in edema compared to control groups, indicating strong anti-inflammatory effects .
  • Neuroprotection in Cell Cultures : A study using neuronal cell cultures exposed to oxidative stress showed that treatment with MDM reduced cell death significantly compared to untreated controls .

Structure-Activity Relationship (SAR)

The biological activity of MDM is closely related to its chemical structure. The presence of specific functional groups such as carbonyls and methyls influences its interaction with biological targets:

  • Electron-donating groups enhance anti-inflammatory activity.
  • The indole core is crucial for antimicrobial properties.

Summary of Findings

The following table summarizes key findings regarding the biological activities of MDM:

Activity Type Findings
AntimicrobialEffective against E. coli, Bacillus mycoides
Anti-inflammatoryCOX inhibition comparable to celecoxib
NeuroprotectiveReduces oxidative stress and apoptosis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via cyclization of substituted indole precursors. For example, methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate derivatives (CAS RN 14192-26-8) are modified by alkylation at the 3-position using dimethyl groups . Key intermediates are characterized via 1^1H NMR (e.g., ketone/enol tautomer analysis) and HPLC purity checks (>95%) . Cyclization catalysts like boron trifluoride diethyl etherate (BF3_3·Et2_2O) are employed for regioselective ring formation .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The SHELX suite (e.g., SHELXL for refinement) resolves hydrogen bonding patterns and tautomeric states. For example, SHELX analyzes intermolecular interactions critical for understanding packing efficiency and stability . Graph set analysis (Etter’s formalism) may further classify hydrogen-bonding motifs .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1^1H/13^{13}C NMR : Assigns substituent positions (e.g., methyl groups at C3) and detects tautomerism (e.g., ketone/enol ratios in CDCl3_3) .
  • HPLC : Validates purity (>98%) and monitors reaction progress .
  • Mass Spectrometry : Confirms molecular weight (e.g., 243.18 g/mol for analogous indole esters) .

Advanced Research Questions

Q. How can experimental design address contradictions in tautomeric state determination between NMR and X-ray data?

  • Methodological Answer : Discrepancies arise due to solvent-dependent equilibria (e.g., enol dominance in solution vs. ketone in solid state). To resolve this:

  • Variable-temperature NMR tracks tautomer shifts.
  • DFT calculations predict stable conformers in silico.
  • Synchrotron XRD enhances resolution for minor tautomer detection .

Q. What strategies optimize the yield of 3,3-dimethyl substitution while minimizing side reactions?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive sites during alkylation .
  • Catalyst Screening : BF3_3·Et2_2O improves regioselectivity vs. traditional acids .
  • Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation (e.g., from 24 hrs to 2 hrs at 120°C) .

Q. How is this compound utilized as a precursor in pharmaceutical development, particularly for kinase inhibitors?

  • Methodological Answer : The indole core is a scaffold for tyrosine kinase inhibitors (e.g., Nintedanib derivatives). Key modifications include:

  • Introduction of trifluoromethyl groups at C6 to enhance binding affinity .
  • Ethanesulfonate salt formation to improve solubility (log D = 3.0 at pH 7.4) .
  • Piperazine-acetamido side chains for targeting VEGF and PDGF receptors .

Key Challenges and Future Directions

  • Stereochemical Control : The Z/E configuration at the 3-position (e.g., in Nintedanib analogs) requires chiral catalysts or enzymatic resolution .
  • Scale-Up Limitations : Low yields in multi-step syntheses (e.g., 71% in allyl ester formation) necessitate flow chemistry optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
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